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molecular formula C13H11ClN2O2 B1267609 Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate CAS No. 24755-82-6

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Cat. No. B1267609
M. Wt: 262.69 g/mol
InChI Key: VXWYTPARKVGWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255568

Procedure details

A mixture of 5 g. (0.019 mole) of 4-chloro-2-phenyl-5-pyrimidine carboxylic acid ethyl ester and 2.2 g. (0.038 mole) of allylamine in 150 ml. of ethanol was refluxed 3 hours. At this point, the solution was concentrated to 30 ml. and chilled. A yellow crystalline solid formed and was filtered off to give 4-(2-propenylamino)-2-phenyl-5-pyrimidine carboxylic acid ethyl ester--m.p. 49°-54° C. This compound was used in the next step directly without further purification.
Quantity
0.019 mol
Type
reactant
Reaction Step One
Quantity
0.038 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7](Cl)=[N:8][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:10][CH:11]=1)=[O:5])[CH3:2].[CH2:19]([NH2:22])[CH:20]=[CH2:21]>C(O)C>[CH2:1]([O:3][C:4]([C:6]1[C:7]([NH:22][CH2:19][CH:20]=[CH2:21])=[N:8][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:10][CH:11]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.019 mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=CC=C1)Cl
Step Two
Name
Quantity
0.038 mol
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 5 g
CONCENTRATION
Type
CONCENTRATION
Details
At this point, the solution was concentrated to 30 ml
TEMPERATURE
Type
TEMPERATURE
Details
and chilled
CUSTOM
Type
CUSTOM
Details
A yellow crystalline solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=CC=C1)NCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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